molecular formula C8H18N2O B13421946 N-Nitroso-ditertbutylamine

N-Nitroso-ditertbutylamine

Cat. No.: B13421946
M. Wt: 158.24 g/mol
InChI Key: TXXLGIQMTZNKPY-UHFFFAOYSA-N
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Description

N-Nitroso-ditertbutylamine is a chemical compound with the molecular formula C8H18N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-ditertbutylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with tert-butyl nitrite at ambient temperature, leading to the formation of the nitrosamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite as a nitrosating agent is common due to its efficiency and stability under industrial conditions .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-ditertbutylamine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

N-Nitroso-ditertbutylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-ditertbutylamine involves the interaction of the nitroso group with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the modification of proteins, DNA, and other cellular components, potentially leading to biological effects such as mutagenicity and carcinogenicity .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodiisopropylamine
  • N-Nitrosodipropylamine
  • N-Nitrosodibutylamine
  • N-Nitrosopiperidine
  • N-Nitrosopyrrolidine
  • N-Nitrosomorpholine

Uniqueness

N-Nitroso-ditertbutylamine is unique due to its specific structure, which includes two tert-butyl groups. This structural feature influences its reactivity and stability compared to other nitrosamines. The presence of bulky tert-butyl groups can also affect its interactions with biological molecules and its overall chemical behavior .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N,N-ditert-butylnitrous amide

InChI

InChI=1S/C8H18N2O/c1-7(2,3)10(9-11)8(4,5)6/h1-6H3

InChI Key

TXXLGIQMTZNKPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(C)(C)C)N=O

Origin of Product

United States

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